molecular formula C15H12BrClN2O2S B5232909 2-bromo-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide

2-bromo-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide

Cat. No. B5232909
M. Wt: 399.7 g/mol
InChI Key: DWGJIDWAOQBZAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide is a compound that has gained significant attention in scientific research due to its unique properties. This compound is a thioamide derivative that has been synthesized using various methods. It has been extensively studied for its potential use in pharmaceuticals and other applications.

Mechanism of Action

The mechanism of action of 2-bromo-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide is not fully understood. However, it has been suggested that the compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide exhibits significant biochemical and physiological effects. It has been found to induce DNA damage and inhibit the activity of various enzymes involved in cancer cell growth. Additionally, it has been shown to inhibit the expression of various proteins involved in cancer cell survival.

Advantages and Limitations for Lab Experiments

The advantages of using 2-bromo-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide in lab experiments include its potent anticancer activity and its ability to inhibit the growth of various cancer cell lines. However, the compound has certain limitations, including its low solubility and potential toxicity.

Future Directions

There are several future directions for the research on 2-bromo-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide. One potential direction is to study the compound's potential use in combination with other anticancer agents to increase its efficacy. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential use in other applications.

Synthesis Methods

The synthesis of 2-bromo-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide can be achieved using various methods. One of the most commonly used methods is the reaction of 3-chloro-4-methoxyaniline with carbon disulfide in the presence of potassium hydroxide. The resulting product is then reacted with 2-bromobenzoyl chloride to obtain the final product.

Scientific Research Applications

2-bromo-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential use in pharmaceuticals. It has been found to exhibit significant anticancer activity against various cancer cell lines. Additionally, it has been shown to possess antimicrobial and antifungal properties.

properties

IUPAC Name

2-bromo-N-[(3-chloro-4-methoxyphenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClN2O2S/c1-21-13-7-6-9(8-12(13)17)18-15(22)19-14(20)10-4-2-3-5-11(10)16/h2-8H,1H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGJIDWAOQBZAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-[(3-chloro-4-methoxyphenyl)carbamothioyl]benzamide

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